
2-Bromo-4-chloro-6-nitroaniline
Vue d'ensemble
Description
2-Bromo-4-chloro-6-nitroaniline is an organic amine compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol . It appears as a pale yellow to yellow or orange powder or crystal . This compound is used in various scientific and industrial applications, particularly in analytical chemistry and organic synthesis .
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-nitroaniline is utilized in several scientific research applications:
Analytical Chemistry: It is used in gas chromatography for analytical determinations.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is involved in studies related to hydrogen bonding in C-substituted nitroanilines.
Environmental Science: The compound has been studied for its potential impact as a pollutant in urban environments.
Mécanisme D'action
Target of Action
2-Bromo-4-chloro-6-nitroaniline is an organic amine compound It’s known that nitroanilines can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
It’s known that nitroanilines can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions due to their nitro and amine groups .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . It’s also predicted to inhibit CYP2C19 and CYP2C9, two important enzymes involved in drug metabolism .
Result of Action
Nitroanilines can potentially cause various cellular effects due to their ability to form hydrogen bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature, protected from light, and under inert gas . Moreover, its solubility can affect its bioavailability and efficacy .
Méthodes De Préparation
2-Bromo-4-chloro-6-nitroaniline can be synthesized from 2-chloro-4-nitroaniline through a bromination reaction . The reaction typically involves the use of bromine or bromide salts in an aqueous acidic medium . The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-4-chloro-6-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly involving the nitro group.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloro-6-nitroaniline can be compared with other similar compounds, such as:
2-Bromo-6-chloro-4-nitroaniline: This compound has a similar structure but with different substitution patterns on the aromatic ring.
2,6-Dibromo-4-nitroaniline: This compound has two bromine atoms instead of one, which can affect its reactivity and applications.
4-Chloro-2-nitroaniline: This compound lacks the bromine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and applications compared to its analogs .
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWMOFULRTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453945 | |
| Record name | 2-bromo-4-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-25-8 | |
| Record name | 2-Bromo-4-chloro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

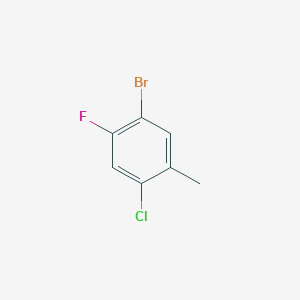
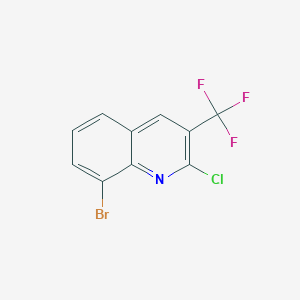
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)



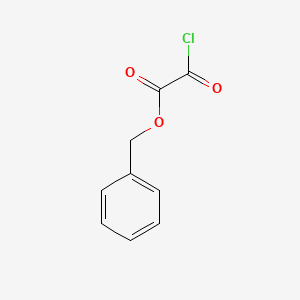
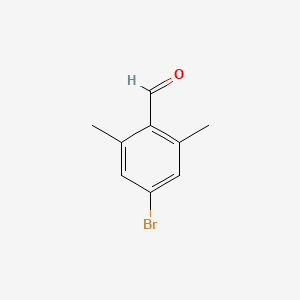
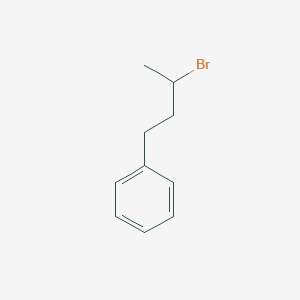
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



